molecular formula C15H24N4O3 B14743316 8-(Heptyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 5415-81-6

8-(Heptyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B14743316
CAS No.: 5415-81-6
M. Wt: 308.38 g/mol
InChI Key: NVCGUSOCRLSEKK-UHFFFAOYSA-N
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Description

8-(Heptyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a synthetic organic compound belonging to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Heptyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine (caffeine) with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

8-(Heptyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

8-(Heptyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antic

Properties

CAS No.

5415-81-6

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

8-heptoxy-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O3/c1-5-6-7-8-9-10-22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h5-10H2,1-4H3

InChI Key

NVCGUSOCRLSEKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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